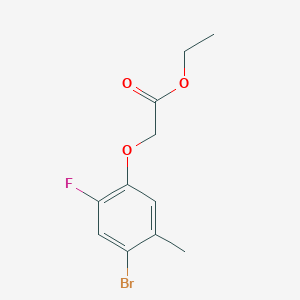

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate typically involves the esterification of 4-bromo-2-fluoro-5-methylphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can also be performed to remove halogen atoms or reduce carbonyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.

Oxidation Products: Carboxylic acids, ketones, or aldehydes can be obtained.

Reduction Products: Alcohols or dehalogenated compounds are typical products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including infectious diseases caused by parasites such as Cryptosporidium . The presence of halogen atoms enhances the compound's biological activity, making it a candidate for further pharmacological studies.

2.2 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated phenolic compounds have been shown to inhibit bacterial growth effectively. this compound's structural characteristics may contribute to similar effects, warranting investigation into its potential as an antimicrobial agent.

Agricultural Chemistry

3.1 Pesticide Development

The compound's reactivity profile makes it suitable for developing agricultural chemicals, particularly pesticides. Its derivatives could be designed to target specific pests while minimizing environmental impact. Research into the synthesis of such derivatives is ongoing, focusing on optimizing their efficacy and safety profiles in agricultural applications.

Case Studies and Research Findings

4.1 Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of halogenated compounds like this compound. These studies indicate that modifications to the halogen positions can significantly alter biological activity, enhancing potency against specific targets . For example, adding fluorine at strategic positions has been shown to improve binding affinity and efficacy in various biological assays.

4.2 Enzyme Inhibition Studies

In enzyme kinetics studies, derivatives of this compound have been evaluated for their ability to inhibit key enzymes involved in disease pathways. For instance, certain derivatives were found to act as competitive inhibitors of alkaline phosphatase with low IC50 values, indicating strong potential for therapeutic applications .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and fluorine on a phenolic ring | Known for strong antimicrobial properties |

| Ethyl 4-bromo-2-fluorobenzoate | Similar ester structure without methyl | Used in organic synthesis but less reactive |

| 4-Bromo-3-fluorophenol | Different positioning of fluorine | Exhibits different reactivity patterns |

| Ethyl 4-chloro-2-fluorophenoxyacetate | Chlorine instead of bromine | Generally less toxic than brominated compounds |

Mecanismo De Acción

The mechanism of action of Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and specificity, making it a potent inhibitor or activator of certain pathways.

Comparación Con Compuestos Similares

Ethyl (2-bromo-5-fluorobenzoyl)acetate: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

Ethyl (4-bromo-2-fluoro-5-methylbenzoate): Another closely related compound with potential differences in biological activity and chemical reactivity.

Uniqueness: Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic contexts, drawing from diverse research findings.

This compound can be synthesized through various organic reactions, primarily involving the bromination and fluorination of phenolic compounds followed by esterification. The general synthetic route includes:

- Bromination : Introduction of the bromine atom at the 4-position of the aromatic ring.

- Fluorination : Substituting a hydrogen atom with a fluorine atom at the 2-position.

- Esterification : Reacting the resulting phenolic compound with ethyl acetate.

These steps yield a compound with notable lipophilicity and stability, which are essential for biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in cancer cell lines, such as A375 melanoma cells, through several mechanisms:

- Cell Cycle Arrest : The compound effectively induces G2/M phase arrest, leading to inhibited cell proliferation .

- Apoptosis Induction : Treatment with this compound has been linked to increased apoptotic rates, suggesting it triggers programmed cell death pathways .

- Inhibition of Migration : this compound has been shown to reduce cell migration in vitro, indicating potential utility in preventing metastasis .

The biological activity of this compound can be attributed to its interaction with specific signaling pathways:

- PI3K/NF-κB Pathway : The compound appears to inhibit the PI3K/NF-κB signaling pathway, which is crucial for tumor cell survival and metastasis. This inhibition leads to decreased expression of matrix metalloproteinase 9 (MMP-9), a key player in cancer cell invasion .

Case Studies

A comprehensive study investigated the effects of this compound on A375 cells. The findings included:

| Parameter | Control Group | Treatment Group (0.2 μM) | Treatment Group (1 μM) |

|---|---|---|---|

| Apoptotic Rate (%) | 4.3 | 30.5 | 61.4 |

| MMP-9 Expression (Relative) | 100% | 70% | 30% |

| Cell Migration (%) | 100% | 60% | 20% |

This table illustrates the dose-dependent effects of this compound on apoptosis and migration in melanoma cells.

Pharmacological Applications

Given its promising biological activity, this compound is being explored for various pharmacological applications:

- Anticancer Therapeutics : Its ability to induce apoptosis and inhibit metastasis positions it as a candidate for further development in cancer treatment.

- Enzyme Interaction Studies : The compound serves as a probe for studying enzyme interactions and biochemical pathways, particularly those involved in cancer progression.

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-fluoro-5-methylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-3-15-11(14)6-16-10-4-7(2)8(12)5-9(10)13/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNTJZBVGLVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.